4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound with the molecular formula C18H18F3NO2 It is known for its unique chemical structure, which includes a butoxy group, dichlorophenoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[2-(3,4-dichlorophenoxy)phenyl]benzamide: Lacks the trifluoromethyl group.
4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-methylphenyl]benzamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide makes it unique. This group can significantly influence the compound’s chemical properties, such as its reactivity and stability. Additionally, the trifluoromethyl group can enhance the compound’s biological activity, making it a valuable target for research and development.
Properties
Molecular Formula |
C24H20Cl2F3NO3 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C24H20Cl2F3NO3/c1-2-3-12-32-17-7-4-15(5-8-17)23(31)30-21-13-16(24(27,28)29)6-11-22(21)33-18-9-10-19(25)20(26)14-18/h4-11,13-14H,2-3,12H2,1H3,(H,30,31) |
InChI Key |
NXMOMXDYAAVUPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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